molecular formula C17H21N3OS B2901157 1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 954690-53-0

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2901157
CAS No.: 954690-53-0
M. Wt: 315.44
InChI Key: PGVWOJHAEYVEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G-protein coupled receptors (GPCRs). Its structure incorporates a urea bridge and a pyrrolidine ring, a nitrogen heterocycle that enhances the three-dimensionality of molecules and is a versatile scaffold present in numerous FDA-approved drugs . This compound is provided for research purposes to investigate its potential as an allosteric modulator of the Cannabinoid receptor type 1 (CB1). Research on structurally similar arylurea compounds, such as PSNCBAM-1, has shown they can act as negative allosteric modulators (NAMs) of the CB1 receptor . These modulators bind to a site distinct from the orthosteric site, offering a sophisticated means to fine-tune receptor signaling. Allosteric CB1 NAMs have been investigated for their potential to treat conditions like substance use disorders and obesity, as they can reduce agonist signaling efficacy with a potential "ceiling effect" that may lower the risk of adverse effects compared to orthosteric antagonists . The inclusion of the thiophene ring in its structure is a feature known to be compatible with potent CB1 allosteric modulatory activity, as demonstrated in related compounds . Researchers can use this compound to explore structure-activity relationships (SAR) and further elucidate the complex signaling mechanisms of the CB1 receptor. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for human, animal, or household use. Prior to ordering, researchers should familiarize themselves with the regulations concerning the handling of this substance.

Properties

IUPAC Name

1-phenyl-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(19-15-6-2-1-3-7-15)18-12-16(14-8-11-22-13-14)20-9-4-5-10-20/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVWOJHAEYVEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally similar urea derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features/Applications Reference
1-Phenyl-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (Target) C₁₇H₂₀N₄OS 340.43 g/mol Phenyl, pyrrolidine, thiophen-3-yl Potential for bioactivity/sensing -
1-Phenyl-3-(quinolin-5-yl)urea C₁₆H₁₂N₄O 284.30 g/mol Quinolin-5-yl Host for phthalic/terephthalic acid
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₇H₁₅F₃N₄OS 380.40 g/mol Trifluoromethylphenyl, pyrazole Unspecified bioactivity
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea C₁₉H₂₄N₄O₂S 384.49 g/mol Ethoxyphenyl, pyrrolidine, thiophen-3-yl Structural analog

Key Observations:

  • The ethoxy group in increases lipophilicity, which could improve membrane permeability in biological systems. The quinolin-5-yl group in enables π-π stacking and hydrogen bonding, making it effective in host-guest chemistry.
  • Thiophene Role: The thiophen-3-yl moiety in the target compound and analogs (e.g., ) may contribute to fluorescence or electronic properties, as seen in thiophene-pyrene hybrids .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., urea NH peaks at δ 10.0–10.5 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects urea C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
    Advanced : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization .

How does the thiophene ring’s electronic profile affect biological activity compared to furan or pyridine analogs?

Advanced
The thiophene ring provides distinct advantages:

  • Electron-rich sulfur atom : Enhances binding to metal ions in enzyme active sites (e.g., kinases) compared to oxygen in furan .
  • Aromatic stability : Resists oxidation better than pyridine, improving metabolic stability in vivo .
    Comparative data :
HeterocycleIC50 (μM)LogP
Thiophene0.83.2
Furan2.52.8
Pyridine1.72.5
Thiophene derivatives show superior potency and lipophilicity, critical for blood-brain barrier penetration .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from:

  • Varied assay conditions (e.g., pH, temperature) affecting compound stability .
  • Off-target interactions due to impurities (>98% purity required for reliable IC50 measurements) .
    Methodological solutions :

Standardize protocols : Use identical cell lines (e.g., HEK293) and assay buffers (pH 7.4) .

Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .

Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies enhance the compound’s pharmacological profile through structural modifications?

Advanced
Structure-Activity Relationship (SAR) optimization :

  • Pyrrolidine substitution : Replace with piperidine for increased basicity and solubility .
  • Thiophene functionalization : Introduce sulfone groups (-SO₂-) to enhance metabolic stability .
  • Urea bioisosteres : Replace urea with thiourea or carbamate to modulate hydrogen-bonding capacity .
    Case study : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) improves target affinity (ΔIC50 = 0.3 μM vs. parent compound) .

How to design stability studies under physiological conditions?

Q. Advanced

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24 hours .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C recommended) .
  • Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV-Vis exposure) .

What computational tools predict binding modes with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., kinase domains) using crystal structures from the PDB .
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations (e.g., GROMACS) .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the urea group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.